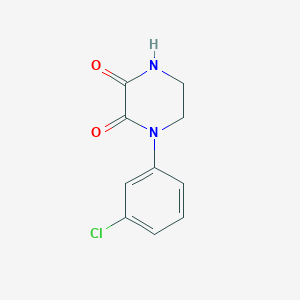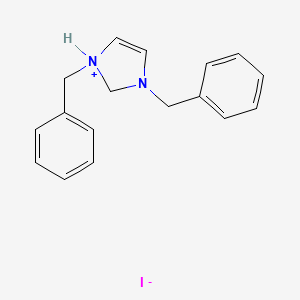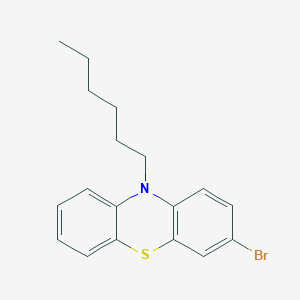
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is an organic compound with a unique structure that includes a cyclopentene ring substituted with chlorine atoms and a methoxyethylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione typically involves the reaction of cyclopent-4-ene-1,3-dione with chlorinating agents and methoxyethylidene precursors. One common method involves the use of thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 5 positions of the cyclopentene ring. The methoxyethylidene group can be introduced through a subsequent reaction with methoxyethylidene chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures and environmental considerations are crucial in industrial settings to handle chlorinating agents and other reactive chemicals.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines and thiols under mild conditions.
Reduction Reactions: The compound can undergo reductive dechlorination in the presence of reducing agents like chromium(II) chloride (CrCl2).
Oxidation Reactions: Oxidation of the methoxyethylidene group can lead to the formation of corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophiles: Diethylamine, morpholine, N-methylpiperazine, piperidine, allylamine.
Reducing Agents: Chromium(II) chloride (CrCl2).
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Major Products Formed
Substitution Products: Derivatives with substituted nucleophiles at the 4 and 5 positions.
Reduction Products: Compounds with reduced chlorine content and saturated cyclopentene ring.
Oxidation Products: Carboxylic acids or aldehydes derived from the methoxyethylidene group.
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential antimicrobial and antifungal activities.
Biological Studies: Employed in studies involving enzyme inhibition and protein interactions.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione involves its interaction with biological targets such as enzymes and proteins. The compound can act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. The presence of chlorine atoms and the methoxyethylidene group enhances its binding affinity and specificity towards certain molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione .
- 2,2,4,5-Tetrachlorocyclopent-4-ene-1,3-dione .
- 2,2,4-Trichlorocyclopent-4-ene-1,3-dione .
Uniqueness
4,5-Dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione is unique due to its specific substitution pattern and the presence of the methoxyethylidene group This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds
Propiedades
Número CAS |
189821-34-9 |
|---|---|
Fórmula molecular |
C8H6Cl2O3 |
Peso molecular |
221.03 g/mol |
Nombre IUPAC |
4,5-dichloro-2-(1-methoxyethylidene)cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C8H6Cl2O3/c1-3(13-2)4-7(11)5(9)6(10)8(4)12/h1-2H3 |
Clave InChI |
BMTWSKNIQWJHKB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(=O)C(=C(C1=O)Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylic acid](/img/structure/B14240254.png)
![Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-](/img/structure/B14240257.png)



![(4S,5S)-4,5-Bis[(diphenylphosphanyl)methyl]imidazolidin-2-one](/img/structure/B14240269.png)
![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)
![5-Methyl-6H-pyridazino[4,5-B]carbazole](/img/structure/B14240295.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)


![4'-(9H-Carbazol-9-yl)-N-[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]-N-(naphthalen-1-yl)[1,1'-biphenyl]-4-amine](/img/structure/B14240349.png)
